The Synthetic Cornerstone: A Technical Guide to 2-Chloro-1,6-naphthyridine
The Synthetic Cornerstone: A Technical Guide to 2-Chloro-1,6-naphthyridine
For the modern medicinal chemist and drug discovery professional, the strategic selection of foundational scaffolds is paramount. The 1,6-naphthyridine core, a privileged heterocyclic system, has garnered significant attention due to its prevalence in a multitude of biologically active agents, including kinase inhibitors and anti-neoplastic compounds.[1][2][3] This guide provides an in-depth technical overview of a key derivative, 2-Chloro-1,6-naphthyridine (CAS No. 23616-33-3), a versatile and reactive intermediate poised for the synthesis of diverse molecular entities. We will delve into its fundamental properties, synthesis, reactivity, and its pivotal role as a building block in contemporary drug discovery programs.
Core Molecular Attributes of 2-Chloro-1,6-naphthyridine
A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of successful and reproducible chemical synthesis. This section delineates the key physical and spectral characteristics of 2-Chloro-1,6-naphthyridine.
Physicochemical Properties
The intrinsic properties of 2-Chloro-1,6-naphthyridine dictate its handling, storage, and reaction conditions. The available data, a mix of experimental and predicted values, are summarized below for clarity.
| Property | Value | Source |
| CAS Number | 23616-33-3 | [4][5] |
| Molecular Formula | C₈H₅ClN₂ | [4][6] |
| Molecular Weight | 164.59 g/mol | [4][6] |
| Appearance | Yellow solid | [4] |
| Boiling Point | 298.9 ± 20.0 °C (Predicted) | [4][6] |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.89 ± 0.30 (Predicted) | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][7] |
Spectral Data for Structural Elucidation
Structural confirmation is a critical step in chemical synthesis. The following spectral data are instrumental in the unambiguous identification of 2-Chloro-1,6-naphthyridine.
Mass Spectrometry:
-
ESI-MS (m/z): 165.0 [M+H]⁺[4]
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆
-
Frequency: 300 MHz
-
Chemical Shifts (δ): 9.43 (s, 1H), 8.83 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 11.7 Hz, 1H), 7.88 (d, J = 5.7 Hz, 1H), 7.86 (d, J = 9.6 Hz, 1H)[4]
¹³C NMR Spectroscopy: While specific experimental data for 2-Chloro-1,6-naphthyridine is not readily available in the searched literature, the expected chemical shifts for the aromatic carbons would typically fall within the 118-150 ppm range, based on data for similar chloro-substituted aniline derivatives.[8]
Infrared (IR) Spectroscopy: Specific IR data for this compound is not available in the provided search results. However, one would expect to observe characteristic peaks for C=C and C=N stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region.[9]
Synthesis and Purification: A Robust Protocol
The reliable synthesis of 2-Chloro-1,6-naphthyridine is crucial for its application as a synthetic intermediate. A common and effective method involves the chlorination of 1,6-naphthyridin-2(1H)-one.[4]
Synthetic Workflow
The transformation of the pyridone to the chloro-substituted naphthyridine is a standard procedure in heterocyclic chemistry.
Caption: Synthetic pathway for 2-Chloro-1,6-naphthyridine.
Step-by-Step Experimental Protocol
Materials:
-
1,6-Naphthyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,6-naphthyridin-2(1H)-one (e.g., 2 g, 13.68 mmol) in phosphorus oxychloride (e.g., 20 mL).[4]
-
Reaction: Heat the mixture to reflux and maintain for 16 hours.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove excess POCl₃.[4]
-
Carefully dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate (100 mL) to neutralize any remaining acid.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure.[4]
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 1-2% methanol in dichloromethane to yield 2-Chloro-1,6-naphthyridine as a yellow solid.[4]
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-1,6-naphthyridine lies in the reactivity of the chloro substituent at the 2-position. This position is susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a gateway to a wide array of functionalized derivatives.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the 1,6-naphthyridine ring system facilitates nucleophilic aromatic substitution at the C2 position. The chlorine atom acts as a good leaving group, allowing for its displacement by various nucleophiles, particularly amines.[10][11][12]
Caption: General scheme for Nucleophilic Aromatic Substitution.
This reactivity is fundamental for introducing amino side chains, which are often crucial for biological activity. For instance, reaction with various amines can be achieved by heating in the presence of a suitable base.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 2-position of the 1,6-naphthyridine core is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a specific protocol for 2-Chloro-1,6-naphthyridine was not found in the search results, a general procedure for the Suzuki coupling of chloro-heterocycles can be adapted.[13][14][15][16][17]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk tube, combine 2-Chloro-1,6-naphthyridine, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Workup and Purification: After cooling, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.
For the synthesis of N-arylated and N-alkylated 1,6-naphthyridines, the Buchwald-Hartwig amination is the method of choice.[18][19][20][21] This reaction offers a broad substrate scope and generally proceeds with high yields. A general protocol, adaptable for 2-Chloro-1,6-naphthyridine, is presented below.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add a palladium precatalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Reagents: Add the solvent (e.g., toluene), followed by 2-Chloro-1,6-naphthyridine and the desired amine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress.
-
Workup and Purification: Upon completion, cool the reaction, quench with water, and perform a standard extraction. The product is then purified by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 1,6-naphthyridine scaffold is a key component in a variety of kinase inhibitors, which are a major class of modern therapeutics, particularly in oncology.[1][3][22] 2-Chloro-1,6-naphthyridine serves as a crucial starting material for the synthesis of these complex molecules. By leveraging the reactivity of the chloro group, medicinal chemists can introduce a diverse range of substituents to probe the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds. For example, derivatives of the 1,6-naphthyridine core have been investigated as potent c-Met kinase inhibitors.[3][22]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-1,6-naphthyridine. While a specific safety data sheet (SDS) for this compound was not retrieved, general guidelines for handling chlorinated heterocyclic compounds should be followed.[23][24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[24]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-1,6-naphthyridine is a high-value synthetic intermediate that provides a versatile platform for the development of novel compounds, particularly in the realm of kinase inhibitor discovery. Its well-defined synthesis and predictable reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective utilization in the synthesis of next-generation therapeutics.
References
-
ResearchGate. (n.d.). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461 | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]
- Fu, G. C., & Littke, A. F. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). 2-chloro-1,6-naphthyridine CAS NO.23616-33-3. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
-
PubMed. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Yoneda Labs. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Royal Society of Chemistry. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Org. Biomol. Chem., 2024, Advance Article.
- Chemical Review and Letters. (2023).
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Royal Society of Chemistry. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chem., 2015, 17, 2468-2472.
-
PubChemLite. (n.d.). 2-chloro-1,6-naphthyridine (C8H5ClN2). Retrieved from [Link]
- ACS Publications. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 85(15), 10134–10145.
-
American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- European Journal of Chemistry. (2011). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. 2(1), 60-65.
-
Royal Society of Chemistry. (2016). discovery and SAR study of 1H-imidazo[4,5-h][26]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Org. Biomol. Chem., 2016, 14, 8697-8708.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- ScienceOpen. (2023). Application of a macrocyclization strategy in kinase inhibitor development. Future Drug Discovery, 5(1).
-
ResearchGate. (n.d.). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-6-methyl-1,5-naphthyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-1,6-NAPHTHYRIDINE CAS#: 23616-33-3 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-chloro-1,6-naphthyridine, CasNo.23616-33-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. 2-Chloro-6-methyl-1,5-naphthyridine [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. fishersci.com [fishersci.com]
- 24. aaronchem.com [aaronchem.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
